2-氯-6-甲基-4-硝基吡啶-1-氧化物

描述

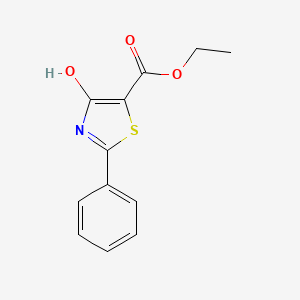

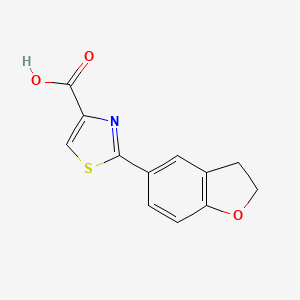

“2-Chloro-6-methyl-4-nitropyridine 1-oxide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C6H5ClN2O3 .

Molecular Structure Analysis

The nitro group in the compound is essentially coplanar with the aromatic ring . The molecular packing exhibits a herringbone pattern . The molecular formula is C6H5ClN2O3 .Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-6-methyl-4-nitropyridine 1-oxide” is 188.57 g/mol . It has a topological polar surface area of 71.3 Ų .科学研究应用

结构分析

2-氯-6-甲基-4-硝基吡啶-1-氧化物及其衍生物的分子结构得到广泛研究,通常通过气相电子衍射、X射线晶体学和振动光谱等方法确定。这些化合物展现出独特的分子构象,为分子间相互作用、氢键和分子几何 (Chiang & Song, 1983)、(Ban-Oganowska et al., 2001) 提供了宝贵的见解。

晶体工程和非线性光学

这些化合物在晶体工程中起着关键作用,特别是用于开发具有二次非线性光学行为的材料。它们的分子络合和色团的排列,通过二次谐波发生(SHG)和X射线拓扑等方法研究,对非线性光学 (Muthuraman et al., 2001) 应用至关重要。

NMR光谱和理论研究

NMR光谱学结合理论计算,深入了解这些分子的电子结构和动力学。这些研究对于理解这些化合物的化学位移、分子稳定性和分子内相互作用 (Laihia et al., 2006) 至关重要。

振动研究和材料表征

振动研究,包括红外和拉曼光谱,以及X射线衍射,用于分析分子和晶体结构。这些研究揭示了取代基在改变分子排列和分子间相互作用方面的作用,这对于材料科学和工程 (Lorenc et al., 2012) 至关重要。

安全和危害

The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . In case of exposure, it is recommended to flush the eyes, remove to fresh air, and wash out the mouth with copious amounts of water .

Relevant Papers The relevant papers retrieved include a study on the observation of attractive intermolecular C–H⋯O interaction in the compound and a two-step continuous flow synthesis of 4-Nitropyridine .

属性

IUPAC Name |

2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTROWSASXESEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372852 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methyl-4-nitropyridine 1-oxide | |

CAS RN |

40314-84-9 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)